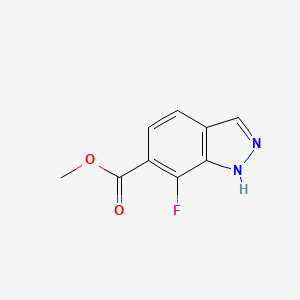

methyl 7-fluoro-1H-indazole-6-carboxylate

Description

Properties

IUPAC Name |

methyl 7-fluoro-1H-indazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)6-3-2-5-4-11-12-8(5)7(6)10/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPQHWPGJRANOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=C1)C=NN2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-fluoro-1H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzonitrile with hydrazine hydrate to form the indazole ring, followed by esterification to introduce the methyl carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-fluoro-1H-indazole-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Methyl 7-fluoro-1H-indazole-6-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and activity.

Industry: Utilized in the development of advanced materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 7-fluoro-1H-indazole-6-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to these targets, potentially leading to increased biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares methyl 7-fluoro-1H-indazole-6-carboxylate with structurally related compounds, emphasizing substituent positions, core heterocycles, and functional groups:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Core Structure | Functional Groups |

|---|---|---|---|---|---|---|

| This compound | 1369042-49-8 | C₁₀H₇FN₂O₂ | 222.18 | F (C7), COOCH₃ (C6) | Indazole | Carboxylate ester, Fluorine |

| Methyl 7-fluoro-1H-indole-5-carboxylate | 1082040-43-4 | C₁₀H₈FNO₂ | 209.18 | F (C7), COOCH₃ (C5) | Indole | Carboxylate ester, Fluorine |

| Methyl 6-fluoro-1H-indole-4-carboxylate | 144851-82-1 | C₁₀H₈FNO₂ | 209.18 | F (C6), COOCH₃ (C4) | Indole | Carboxylate ester, Fluorine |

| Methyl 2-amino-3-fluorobenzoate | 84378-44-9 | C₈H₇FNO₂ | 183.15 | F (C3), NH₂ (C2), COOCH₃ (C1) | Benzene | Carboxylate ester, Fluorine, Amine |

| Methyl 7-fluoro-6-(phenylamino)-1H-benzimidazole-5-carboxylate | 606093-59-8 | C₁₅H₁₂FN₃O₂ | 297.28 | F (C7), COOCH₃ (C5), NHPh (C6) | Benzimidazole | Carboxylate ester, Fluorine, Aniline |

Key Observations

Core Heterocycle Differences: Indazole vs. Benzimidazole vs. Indazole: Benzimidazole derivatives (e.g., CAS 606093-59-8) incorporate a fused benzene ring, increasing molecular weight and steric bulk compared to indazole derivatives .

Substituent Position Effects :

- Fluorine at position 7 (indazole/indole) vs. position 6 (indole) alters electronic distribution. For example, the electron-withdrawing fluorine at C7 in this compound may enhance the electrophilicity of adjacent positions, impacting reactivity in cross-coupling reactions .

- Carboxylate ester placement (C6 in indazole vs. C5 in indole) affects metabolic stability; esters at sterically hindered positions are typically more resistant to hydrolysis .

Functional Group Variations: The aniline-substituted benzimidazole (CAS 606093-59-8) introduces a phenylamino group, enabling π-π stacking interactions in biological targets but increasing synthetic complexity .

Biological Activity

Methyl 7-fluoro-1H-indazole-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its biochemical properties, mechanisms of action, and potential applications in medicine.

This compound exhibits several key biochemical properties:

- Enzyme Interaction : This compound interacts with various enzymes, acting as either an inhibitor or activator depending on the specific context. It has been shown to bind to enzyme active sites, altering their activity and influencing metabolic processes .

- Protein Binding : It forms non-covalent interactions with proteins, affecting their conformation and function. This interaction can modulate cellular signaling pathways and gene expression, which is crucial for understanding its therapeutic potential .

The mechanism of action of this compound involves several molecular targets:

- Molecular Targets : The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. Its fluorine atom enhances binding affinity to these targets .

- Pathways Involved : It may inhibit key enzymes or modulate signaling pathways, leading to biological effects such as reduced inflammation or inhibited tumor growth. For example, it has been noted for its inhibitory effects on cytochrome P450 enzymes, which are essential for drug metabolism .

Biological Activity Overview

This compound has demonstrated a range of biological activities:

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Anticancer Activity : A study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, with IC50 values ranging from 25 nM to 77 nM depending on the cell type. This suggests its potential as a lead compound in cancer therapy .

- Cytochrome P450 Interaction : Research indicated that this compound effectively inhibits certain cytochrome P450 enzymes (e.g., CYP3A4), which are critical for drug metabolism. This finding is vital for assessing potential drug-drug interactions in therapeutic settings .

- Inflammatory Response Modulation : The compound has shown promise in modulating inflammatory responses by inhibiting specific enzymes involved in these pathways. This could have implications for treating inflammatory diseases .

Q & A

What are the key physicochemical properties of methyl 7-fluoro-1H-indazole-6-carboxylate, and how do they influence experimental design?

Answer:

The compound (CAS 1427377-90-9) has a molecular formula C₉H₇FN₂O₂ , molecular weight 194.16 g/mol , predicted boiling point 361.5 ± 27.0 °C , density 1.415 ± 0.06 g/cm³ , and pKa 10.53 ± 0.40 . These properties guide solvent selection (e.g., high-boiling solvents like DMF for reflux), purification methods (e.g., recrystallization based on solubility differences), and stability considerations (e.g., sensitivity to light, requiring amber glassware). The pKa suggests moderate basicity, influencing protonation states in aqueous reactions or chromatographic separation (e.g., HPLC at pH ~10.5).

What synthetic methodologies are reported for this compound and its analogs?

Answer:

While direct synthesis protocols for this specific compound are limited in the evidence, analogous indazole derivatives are synthesized via:

- Palladium-catalyzed cross-coupling : E.g., Suzuki-Miyaura reactions using aryl boronic acids and brominated precursors, as seen in the synthesis of 3-phenyl-1H-indazole-7-carboxylic acid derivatives (Pd(OAc)₂, Na₂CO₃, triphenylphosphine) .

- Condensation reactions : For example, reactions with aldehydes under inert atmospheres (N₂) in DMF at 120°C, as demonstrated for benzo[d]imidazole derivatives .

- Esterification : Methanol under acidic or basic conditions to introduce the methyl ester group, as observed in related indole carboxylates .

Optimization Tip : Monitor reaction progress via TLC or LC-MS to minimize side products like dehalogenated or over-coupled species.

How can researchers address discrepancies in reported yields or purity during synthesis?

Answer:

Discrepancies often arise from:

- Impurity profiles : Use advanced purification techniques (e.g., preparative HPLC, column chromatography with gradients) and validate purity via NMR (¹H/¹³C), HRMS, and elemental analysis. highlights >98% purity achievable through rigorous QC (COA, SDS) .

- Reaction conditions : Trace moisture or oxygen can deactivate catalysts (e.g., Pd(OAc)₂). Ensure anhydrous solvents and inert atmospheres .

- Byproduct formation : Characterize unexpected peaks in LC-MS/MS and adjust stoichiometry (e.g., excess boronic acid in cross-couplings) or reaction time.

What analytical techniques are critical for characterizing this compound?

Answer:

- Structural elucidation : ¹H/¹³C NMR (e.g., δ ~3.9 ppm for methyl ester, δ ~160 ppm for carbonyl in ¹³C) and FT-IR (C=O stretch ~1700 cm⁻¹) .

- Purity assessment : HPLC with UV detection (λ ~254 nm) and LC-MS for molecular ion confirmation (m/z 194.16) .

- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points (analogous compounds: mp ~199–201°C) .

Advanced Tip : Use X-ray crystallography for absolute configuration determination if single crystals are obtainable.

How can computational chemistry aid in studying this compound’s reactivity or biological interactions?

Answer:

- Density Functional Theory (DFT) : Predict reaction pathways (e.g., nucleophilic attack at the ester group) or regioselectivity in electrophilic substitutions .

- Molecular docking : Screen against protein targets (e.g., kinases or GPCRs) using the indazole core’s planarity and fluorine’s electronegativity as key pharmacophoric features .

- QSAR modeling : Correlate substituent effects (e.g., fluoro vs. methoxy groups) with biological activity using datasets from analogs .

What safety and handling protocols are recommended for this compound?

Answer:

- Storage : Store at 2–8°C in sealed, light-protected containers to prevent hydrolysis or photodegradation .

- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (H315, H319, H335 hazards) .

- Waste disposal : Neutralize acidic/basic residues before incineration, adhering to local regulations .

What are the potential research applications of this compound?

Answer:

- Pharmaceutical intermediates : As a precursor for kinase inhibitors or anticancer agents, leveraging the indazole scaffold’s bioactivity .

- Material science : Fluorinated indazoles in OLEDs or liquid crystals due to their electronic properties .

- Chemical probes : Fluorine’s isotopic signature (¹⁹F NMR) enables tracking in metabolic studies .

How can researchers resolve solubility challenges in biological assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.